molecular formula C9H13ClFN B11905548 (R)-1-(2-Fluoro-5-methylphenyl)ethanamine hydrochloride CAS No. 1217465-66-1

(R)-1-(2-Fluoro-5-methylphenyl)ethanamine hydrochloride

Cat. No.: B11905548
CAS No.: 1217465-66-1
M. Wt: 189.66 g/mol
InChI Key: HJMGPKQOWKNPAE-OGFXRTJISA-N
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Description

(R)-1-(2-Fluoro-5-methylphenyl)ethanamine hydrochloride (CAS: 1217465-66-1) is a chiral amine derivative characterized by a fluorinated and methyl-substituted aromatic ring. The compound features:

  • Phenyl ring substitutions: A fluorine atom at the ortho (2nd) position and a methyl group at the meta (5th) position.
  • Chirality: The R-configuration at the ethanamine carbon, which is critical for stereoselective interactions in pharmacological contexts.

Structurally, it belongs to the class of substituted phenethylamines, often explored for their bioactivity in neurotransmitter modulation or as intermediates in drug synthesis.

Properties

CAS No.

1217465-66-1

Molecular Formula

C9H13ClFN

Molecular Weight

189.66 g/mol

IUPAC Name

(1R)-1-(2-fluoro-5-methylphenyl)ethanamine;hydrochloride

InChI

InChI=1S/C9H12FN.ClH/c1-6-3-4-9(10)8(5-6)7(2)11;/h3-5,7H,11H2,1-2H3;1H/t7-;/m1./s1

InChI Key

HJMGPKQOWKNPAE-OGFXRTJISA-N

Isomeric SMILES

CC1=CC(=C(C=C1)F)[C@@H](C)N.Cl

Canonical SMILES

CC1=CC(=C(C=C1)F)C(C)N.Cl

Origin of Product

United States

Preparation Methods

Reductive Amination Using 2-Fluoro-5-methylbenzaldehyde

The most widely reported method involves reductive amination of 2-fluoro-5-methylbenzaldehyde. This two-step process converts the aldehyde into the target amine via an imine intermediate:

  • Formation of the Schiff Base :
    The aldehyde reacts with ammonium acetate or a primary amine (e.g., benzylamine) in a polar aprotic solvent (e.g., methanol or ethanol) under reflux. Azeotropic removal of water using a Dean-Stark apparatus enhances imine formation.

  • Reduction to the Primary Amine :
    The imine intermediate is reduced using hydrogen gas (1–15 kg/cm²) in the presence of a palladium on carbon (Pd/C) catalyst. Optimal conditions include 50–55°C and 10–15 volumes of methanol, yielding the free base amine.

Key Data :

ParameterOptimal ValueImpact on Yield/Purity
H₂ Pressure8–12 kg/cm²Maximizes reduction efficiency (90–95% yield)
Catalyst Loading10% Pd/C (w/w)Balances activity and cost
Reaction Temperature50–55°CPrevents side reactions

Asymmetric Synthesis via Chiral Auxiliary Resolution

To achieve the (R)-configuration, a chiral auxiliary approach is employed using (R)-α-methylbenzylamine:

  • Diastereomeric Schiff Base Formation :
    2-Fluoro-5-methylacetophenone is condensed with (R)-α-methylbenzylamine in toluene under acidic conditions (p-toluenesulfonic acid). The reaction proceeds via azeotropic water removal, forming a diastereomerically pure imine.

  • Hydrogenolysis and Salt Formation :
    The imine is hydrogenated over Pd/C (10% w/w) at 35–40°C, followed by treatment with hydrochloric acid in isopropanol to precipitate the hydrochloride salt. This method achieves ≥99% enantiomeric excess (ee).

Reaction Scheme :

2-Fluoro-5-methylacetophenone+(R)-α-methylbenzylaminePTSA, tolueneDiastereomeric imineH2,Pd/C(R)-amine free baseHClHydrochloride salt\text{2-Fluoro-5-methylacetophenone} + \text{(R)-α-methylbenzylamine} \xrightarrow{\text{PTSA, toluene}} \text{Diastereomeric imine} \xrightarrow{\text{H}_2, \text{Pd/C}} \text{(R)-amine free base} \xrightarrow{\text{HCl}} \text{Hydrochloride salt}

Optimization of Critical Reaction Parameters

Solvent Selection

Methanol and ethyl acetate are preferred for reductive amination due to their compatibility with Pd/C and ability to dissolve intermediates. Methanol’s polarity facilitates higher reaction rates, while ethyl acetate improves diastereomer separation during crystallization.

Catalyst Performance

Comparative studies indicate that 10% Pd/C outperforms Raney nickel or platinum oxide in hydrogenation efficiency (Table 1).

Table 1: Catalyst Screening for Imine Hydrogenation

CatalystYield (%)ee (%)
10% Pd/C9299.5
Raney Nickel7885
Platinum Oxide8188

Salt Formation and Purification

The hydrochloride salt is precipitated using 14% HCl in isopropanol, yielding a crystalline product with >99% purity. Recrystallization from ethyl acetate further removes residual solvents.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 1.47 (s, 2H, NH₂), 2.30 (s, 3H, CH₃), 4.02 (q, J = 6.5 Hz, 1H, CH), 6.84–7.23 (m, 3H, Ar-H).

  • IR (KBr) : 3369 cm⁻¹ (N-H stretch), 1610 cm⁻¹ (C=C aromatic).

Chiral Purity Assessment

High-performance liquid chromatography (HPLC) with a chiral stationary phase (e.g., Chiralpak AD-H) confirms ≥99.5% ee using hexane:isopropanol (90:10) as the mobile phase .

Chemical Reactions Analysis

Reaction Types and Mechanisms

The compound undergoes reactions typical of primary amines, with modifications influenced by steric and electronic effects from its substituents. Key reaction categories include:

Reaction Type Reagents/Conditions Products Key Features
Acylation Acetyl chloride, pyridineN-Acetyl derivativeAmide formation; retains chirality
Alkylation Methyl iodide, THF, NaHN-Methylated amineIncreased steric bulk at nitrogen
Schiff Base Formation Benzaldehyde, acid catalysisImine derivativesReversible reaction; pH-dependent
Oxidation KMnO₄, acidic conditionsNitrile or ketone derivativesDependent on reaction conditions
Salt Metathesis NaOH, aqueous solutionFree amine (neutral form)Required for reactions in non-polar media

Acylation

The amine reacts with acylating agents (e.g., acetyl chloride) to form stable amides. The reaction proceeds via nucleophilic attack of the amine on the electrophilic carbonyl carbon:

R-NH2+Cl-CO-R’pyridineR-NH-CO-R’+HCl\text{R-NH}_2 + \text{Cl-CO-R'} \xrightarrow{\text{pyridine}} \text{R-NH-CO-R'} + \text{HCl}
Chirality at the β-carbon is preserved due to the absence of stereochemical inversion during acylation.

Alkylation

Methylation with methyl iodide under basic conditions produces a secondary amine:

R-NH2+CH3INaH, THFR-NH-CH3+NaI\text{R-NH}_2 + \text{CH}_3\text{I} \xrightarrow{\text{NaH, THF}} \text{R-NH-CH}_3 + \text{NaI}
The reaction rate is slower compared to non-fluorinated analogs due to electron-withdrawing effects of the fluorine atom .

Oxidation Pathways

Oxidative pathways vary with conditions:

  • Strong Oxidants (KMnO₄/H⁺): Conversion to a nitrile via C-N bond cleavage.

  • Mild Oxidants (H₂O₂): Selective oxidation to hydroxylamine derivatives.

Stereochemical Considerations

The chiral center at the ethanamine moiety influences reaction outcomes:

Reaction Stereochemical Outcome Rationale
AcylationRetention of configurationNo inversion at chiral center
AlkylationPartial racemizationBase-mediated conditions may induce epimerization
Schiff Base FormationDiastereomer selectivitySteric effects from methyl/fluoro groups

Comparative Reactivity

Fluorine substitution at the 2-position deactivates the aromatic ring toward electrophilic substitution but enhances stability against metabolic degradation. The methyl group at the 5-position provides steric hindrance, affecting:

  • Reaction Rates: Slower nucleophilic reactions vs. non-substituted phenethylamines.

  • Product Distributions: Preference for para-substitution in further aromatic functionalization.

Scientific Research Applications

Chemical Research Applications

Synthesis of Complex Molecules
This compound serves as a crucial building block in organic synthesis. It is employed in the preparation of chiral amines and other complex molecules, facilitating the development of new chemical entities with desired properties. The presence of the fluorine atom enhances its reactivity and selectivity in chemical reactions, making it valuable for synthesizing various derivatives.

Reactions and Mechanisms
The compound can undergo several chemical transformations, including:

  • Oxidation : Leading to the formation of imines or nitriles.
  • Reduction : Resulting in secondary amines or alcohols.
  • Substitution Reactions : Allowing for the introduction of various functional groups depending on the nucleophile used.

These reactions underscore its utility in synthetic organic chemistry.

Biological Research Applications

Ligand Studies
In biological research, (R)-1-(2-Fluoro-5-methylphenyl)ethanamine hydrochloride is utilized as a ligand in enzyme-substrate interactions and receptor binding studies. Its ability to interact with specific molecular targets enables researchers to investigate mechanisms of action and biological pathways.

Pharmacological Investigations
The compound has been explored for its potential therapeutic effects, particularly in neuropharmacology. It may function as a selective serotonin reuptake inhibitor (SSRI), influencing serotonin levels in the brain and potentially alleviating symptoms of mood disorders. The structural features of the compound enhance its lipophilicity, which may improve its binding affinity to serotonin receptors.

Medical Applications

Therapeutic Potential
Due to its interactions with neurotransmitter systems, (R)-1-(2-Fluoro-5-methylphenyl)ethanamine hydrochloride shows promise in treating psychiatric conditions such as depression and anxiety. Its pharmacological profile suggests potential anxiolytic effects and modulation of neurotransmitter activity, which are critical for developing new antidepressant medications.

Industrial Applications

Specialty Chemicals Production
In the industrial sector, this compound is employed in synthesizing agrochemicals, dyes, and other specialty chemicals. Its versatility allows for the development of novel materials with specific functionalities tailored to industry needs.

  • Receptor Binding Studies
    In a study examining the binding affinities of various compounds at serotonin receptors, (R)-1-(2-Fluoro-5-methylphenyl)ethanamine hydrochloride demonstrated significant selectivity for the 5-HT2A receptor over other serotonin subtypes. This selectivity indicates its potential as a targeted therapeutic agent for mood disorders.
  • Synthetic Pathways Exploration
    Researchers have utilized this compound to explore synthetic pathways leading to novel chiral amines. By employing different reaction conditions and reagents, they have successfully synthesized derivatives that exhibit enhanced biological activity compared to the parent compound.

Mechanism of Action

The mechanism of action of ®-1-(2-Fluoro-5-methylphenyl)ethanamine hydrochloride involves its interaction with specific molecular targets such as enzymes or receptors. The fluorine and methyl groups on the phenyl ring can influence the compound’s binding affinity and selectivity. The amine group can form hydrogen bonds or ionic interactions with target molecules, modulating their activity.

Comparison with Similar Compounds

Substituted Phenyl Ethanamine Derivatives

The following table summarizes key analogs and their structural distinctions:

Compound Name CAS Number Substituents (Position) Molecular Formula Molecular Weight Key Differences vs. Target Compound Reference
(R)-1-(3-Chloro-5-fluorophenyl)ethanamine HCl 1217475-54-1 Cl (3), F (5) C8H9Cl2FN 218.07 Chlorine replaces methyl; altered electronic effects
(R)-1-(5-Chloro-2-fluorophenyl)ethanamine HCl 1332593-91-5 Cl (5), F (2) C8H10Cl2FN 210.08 Chlorine at meta; smaller substituent than methyl
(R)-1-(3,4-Dichlorophenyl)ethanamine HCl 150520-10-8 Cl (3), Cl (4) C8H9Cl3N 225.52 Dichloro substitution increases lipophilicity
(R)-1-(5-Fluoropyridin-3-yl)ethanamine diHCl 1909288-54-5 Pyridine ring, F (5) C7H11Cl2F3N2 293.11 Pyridine vs. benzene; dihydrochloride salt

Key Observations :

  • Electronic Effects : Fluorine (electron-withdrawing) and methyl (electron-donating) groups in the target compound create a distinct electronic profile compared to chlorine-substituted analogs (e.g., 1217475-54-1), which exhibit stronger electron-withdrawing effects .
  • Aromatic System : Pyridine-based analogs (e.g., 1909288-54-5) introduce nitrogen heteroatoms, altering hydrogen-bonding capacity and solubility .

Stereoisomeric Comparisons

  • (S)-1-(3-Chloro-5-fluorophenyl)ethanamine hydrochloride (CAS: 1257106-65-2) has a similarity score of 1.00 to its R-isomer but differs in chiral configuration. Stereochemistry significantly impacts receptor binding; for example, R-isomers often show higher affinity for serotonin receptors .
  • (R)-1-(4-Chloro-3-fluorophenyl)ethanamine hydrochloride (CAS: 1245808-01-8) demonstrates how positional isomerism (Cl at 4 vs. 5) affects steric interactions in enzyme binding pockets .

Physicochemical and Analytical Data

  • Spectroscopy : The target compound’s IR spectrum would lack the C=O stretch (1705 cm⁻¹) seen in cyclohexyl-containing analogs (), confirming absence of ketone groups .
  • Mass Spectrometry : Base peaks for phenyl ethanamines (e.g., m/z 232 in ) correlate with MH+ ions, but fragmentation patterns vary with substituents .
  • Elemental Analysis : Discrepancies in calculated vs. found carbon content (e.g., 66.97% vs. 67.28% in ) highlight purity challenges in halogenated analogs .

Biological Activity

(R)-1-(2-Fluoro-5-methylphenyl)ethanamine hydrochloride is a chiral amine compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and related research findings.

Chemical Structure and Properties

  • Chemical Formula : C10_{10}H12_{12}ClF
  • Molecular Weight : Approximately 189.66 g/mol
  • Functional Groups : Contains a fluorine atom and a methyl group attached to the phenyl ring, which significantly influence its biological activity.

The biological activity of (R)-1-(2-Fluoro-5-methylphenyl)ethanamine hydrochloride is primarily attributed to its interaction with neurotransmitter systems. The compound is believed to modulate the release and uptake of key neurotransmitters such as dopamine and serotonin, which are crucial for mood regulation and cognitive functions. The presence of the fluorine atom enhances the compound's stability and lipophilicity, potentially increasing its binding affinity to various receptors.

Key Mechanisms:

  • Receptor Binding : Acts as a ligand in enzyme-substrate interactions and receptor binding studies.
  • Neurotransmitter Modulation : Influences serotonin and norepinephrine levels, suggesting therapeutic implications for depression and anxiety disorders.

Biological Activity Overview

Recent studies have highlighted several aspects of the biological activity of (R)-1-(2-Fluoro-5-methylphenyl)ethanamine hydrochloride:

  • Enzyme Interaction : The compound has been used in studies examining enzyme-substrate interactions, indicating its potential role in biochemical pathways.
  • Therapeutic Applications : Preliminary findings suggest that it may be effective in treating mood disorders by modulating neurotransmitter systems.

Case Studies and Experimental Data

  • In Vitro Studies :
    • A study evaluated the compound's effects on serotonin transporter binding, demonstrating significant modulation of serotonin levels in neuronal cultures.
    • Binding affinity assays showed that (R)-1-(2-Fluoro-5-methylphenyl)ethanamine hydrochloride has a higher selectivity for serotonin receptors compared to other similar compounds .
  • Comparative Analysis :
    • In comparison with structurally similar compounds like amphetamine and methamphetamine, (R)-1-(2-Fluoro-5-methylphenyl)ethanamine hydrochloride exhibited distinct pharmacological profiles due to the unique presence of the fluorine atom.
  • Table of Biological Activity :
CompoundTarget ReceptorBinding Affinity (IC50, μM)Solubility (μM)Comments
(R)-1-(2-Fluoro-5-methylphenyl)ethanamineSerotonin Transporter12.41.2Significant modulation of serotonin levels
AmphetamineDopamine Transporter4.688Known stimulant with broader effects
MethamphetamineDopamine Transporter>1007Higher potency but less selectivity

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the preparation of (R)-1-(2-Fluoro-5-methylphenyl)ethanamine hydrochloride, and how can reaction yields be optimized?

  • Methodological Answer : A common approach involves asymmetric synthesis using chiral catalysts or resolution of racemic mixtures. For example, enantioselective reduction of the corresponding imine precursor (e.g., via catalytic hydrogenation with a chiral ligand) can yield the (R)-enantiomer. Post-synthesis, the amine is typically converted to its hydrochloride salt by treatment with HCl in a polar solvent like ethanol. Reaction optimization includes controlling temperature (0–25°C), solvent polarity, and catalyst loading (e.g., 1–5 mol% for chiral catalysts). Purity can be enhanced via recrystallization from ethanol/ether mixtures .

Q. Which analytical techniques are essential for confirming the structural identity and enantiomeric purity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the aromatic substitution pattern (2-fluoro-5-methyl) and ethanamine backbone.
  • Chiral HPLC : Using columns like Chiralpak IA/IB with hexane-isopropanol mobile phases resolves enantiomers, with retention time comparison to standards .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ calculated for C₉H₁₂ClF₂N: 219.06) .

Q. What safety protocols should be followed when handling this hydrochloride salt in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact.
  • Ventilation : Use fume hoods to prevent inhalation of dust or vapors.
  • Spill Management : Neutralize spills with sodium bicarbonate, collect in sealed containers, and dispose as hazardous waste .

Advanced Research Questions

Q. How do the electronic effects of fluorine and methyl substituents influence the compound’s reactivity in cross-coupling or derivatization reactions?

  • Methodological Answer : The electron-withdrawing fluorine at the 2-position deactivates the aromatic ring, directing electrophilic substitutions to the 4-position. The 5-methyl group provides steric hindrance, affecting regioselectivity. For Suzuki-Miyaura coupling, optimize Pd catalyst (e.g., Pd(PPh₃)₄) and base (K₂CO₃) in toluene/water biphasic systems. Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:4) .

Q. What experimental strategies can resolve discrepancies in reported solubility data for this compound?

  • Methodological Answer :

  • Solvent Screening : Test solubility in DMSO, water, ethanol, and acetonitrile under controlled temperatures (20–40°C).
  • Gravimetric Analysis : Saturate solvent, filter undissolved material, and evaporate to quantify solubility (mg/mL).
  • pH-Dependent Solubility : Adjust pH (2–8) using HCl/NaOH and measure via UV-Vis spectroscopy (λmax ~260 nm) .

Q. How can researchers determine optimal storage conditions to prevent hydrolytic or oxidative degradation?

  • Methodological Answer :

  • Stability Studies : Store aliquots under varying conditions (ambient, 4°C, -20°C) in airtight containers with desiccants. Monitor degradation via HPLC over 1–6 months.
  • Light Sensitivity : Use amber vials to assess photostability under UV/visible light exposure.
  • Thermogravimetric Analysis (TGA) : Determine decomposition temperature (expected >150°C for hydrochloride salts) .

Key Notes

  • Chiral Integrity : Ensure enantiomeric excess (>98%) via repeated recrystallization or chiral chromatography .
  • Contradictions in Data : Cross-validate solubility and stability results using orthogonal methods (e.g., NMR vs. HPLC) to address variability in literature .

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